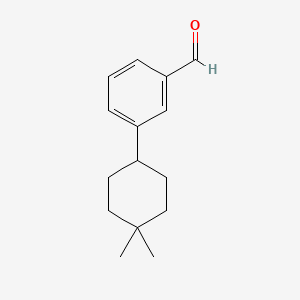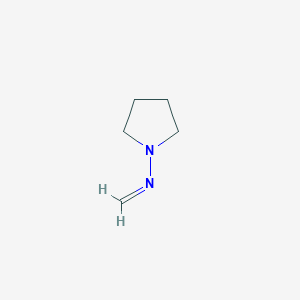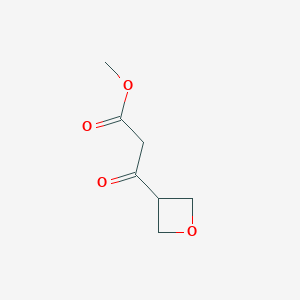
Methyl 3-(oxetan-3-yl)-3-oxo-propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(oxetan-3-yl)-3-oxo-propanoate is an organic compound featuring an oxetane ring, a highly strained four-membered cyclic ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(oxetan-3-yl)-3-oxo-propanoate typically involves the formation of the oxetane ring followed by esterification. One common method starts with the cyclization of a suitable precursor, such as a 3-hydroxypropanoate derivative, under acidic or basic conditions to form the oxetane ring. This is followed by esterification with methanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize high-throughput reactors and optimized reaction conditions, such as controlled temperature and pressure, to ensure consistent product quality. Catalysts and solvents are chosen to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(oxetan-3-yl)-3-oxo-propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, where nucleophiles like amines or thiols replace the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, Methyl 3-(oxetan-3-yl)-3-oxo-propanoate is used as a building block for synthesizing more complex molecules. Its strained oxetane ring makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its ability to inhibit enzymes or receptors involved in disease pathways, offering potential treatments for conditions like cancer or infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and resins. Its reactive oxetane ring can be polymerized to form materials with unique mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(oxetan-3-yl)-3-oxo-propanoate involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, forming reactive intermediates that can covalently modify biological targets. This modification can inhibit enzyme activity or alter receptor function, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-oxo-butanoate: Similar ester structure but lacks the oxetane ring.
Ethyl 3-(oxetan-3-yl)-3-oxo-propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(tetrahydrofuran-3-yl)-3-oxo-propanoate: Similar structure but with a tetrahydrofuran ring instead of an oxetane ring.
Uniqueness
Methyl 3-(oxetan-3-yl)-3-oxo-propanoate is unique due to its strained oxetane ring, which imparts distinct reactivity compared to other similar compounds. This strain makes it more reactive in ring-opening reactions, providing a versatile intermediate for synthesizing a wide range of derivatives.
Propriétés
Formule moléculaire |
C7H10O4 |
|---|---|
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
methyl 3-(oxetan-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C7H10O4/c1-10-7(9)2-6(8)5-3-11-4-5/h5H,2-4H2,1H3 |
Clé InChI |
NNHVWSRNBWUKKP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(=O)C1COC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12850914.png)
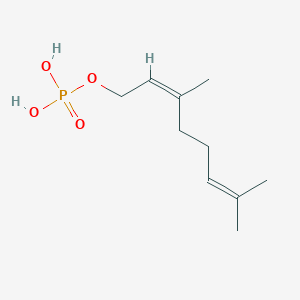
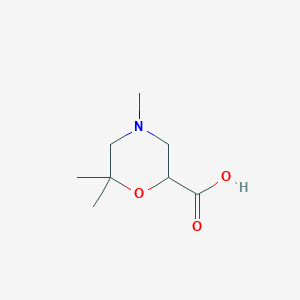
![6-Methoxythiazolo[5,4-b]pyridine](/img/structure/B12850925.png)
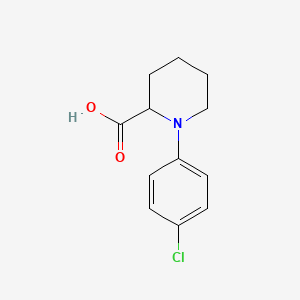
![2-[(4-Chloro-3-fluoroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B12850929.png)

